molecular formula C49H57N7O13 B8113892 Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP

Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP

Cat. No.: B8113892
M. Wt: 952.0 g/mol
InChI Key: FHVCVTKFTVOYBD-LIHJDWACSA-N
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Description

Molecular Architecture

The molecular structure of this compound (C₄₉H₅₇N₇O₁₃) features three distinct domains:

  • Fmoc-Glu-(Boc) : The N-terminal fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups protect the glutamic acid residue during solid-phase peptide synthesis (SPPS).
  • Val-Cit Peptide : A dipeptide sequence (valine-citrulline) that serves as a substrate for lysosomal proteases, particularly cathepsin B.
  • PAB-PNP : The para-aminobenzyl alcohol spacer and p-nitrophenyl carbonate group facilitate self-immolative cleavage upon enzymatic activation, releasing the payload.

The stereochemistry of the Val-Cit sequence (L-valine and L-citrulline) ensures optimal protease recognition, while the Boc-protected glutamic acid enhances solubility in organic solvents during conjugation.

Table 1: Key Structural Features and Functional Roles

Component Functional Role Enzymatic Target
Fmoc Group Protects amine during synthesis N/A
Boc-Glu Enhances solubility; prevents side reactions N/A
Val-Cit Protease cleavage site Cathepsin B
PAB-PNP Self-immolative spacer; payload release Lysosomal environment

Mechanism of Action in ADCs

In ADCs, this compound links cytotoxic agents (e.g., monomethyl auristatin E) to monoclonal antibodies. Upon internalization by cancer cells, the linker is cleaved by cathepsin B in lysosomes, releasing the drug via a two-step process:

  • Enzymatic Cleavage : Cathepsin B hydrolyzes the Val-Cit bond, generating a primary amine on the PAB moiety.
  • Self-Immolation : The PAB spacer undergoes 1,6-elimination, releasing the payload while generating a quinone methide intermediate.

This mechanism minimizes premature drug release in circulation, reducing off-target toxicity. Studies show that Val-Cit linkers exhibit a 48-hour plasma half-life, compared to <12 hours for hydrazone-based systems.

Properties

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H57N7O13/c1-29(2)42(55-44(59)40(24-25-41(57)69-49(3,4)5)54-47(62)66-28-38-36-13-8-6-11-34(36)35-12-7-9-14-37(35)38)45(60)53-39(15-10-26-51-46(50)61)43(58)52-31-18-16-30(17-19-31)27-67-48(63)68-33-22-20-32(21-23-33)56(64)65/h6-9,11-14,16-23,29,38-40,42H,10,15,24-28H2,1-5H3,(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H3,50,51,61)/t39-,40-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVCVTKFTVOYBD-LIHJDWACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H57N7O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Peptide Backbone

The synthesis typically begins with the sequential addition of amino acids onto a resin-bound starting material. The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group of glutamic acid (Glu), while the Boc (tert-butyloxycarbonyl) group shields the side-chain carboxyl of Glu. Valine (Val) and citrulline (Cit) are incorporated using standard SPPS protocols:

  • Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling step.

  • Activation : Coupling reagents such as HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) activate carboxyl groups for amide bond formation.

  • Resin Loading : Wang or Rink amide resins are preferred for their stability under basic conditions.

A representative yield for the Glu-Val-Cit sequence is 75–85% , though steric hindrance from the Boc group on Glu can reduce efficiency.

Solution-Phase Synthesis of the PNP Active Ester

Activation of the PAB Hydroxyl Group

The para-nitrophenyl (PNP) carbonate group is introduced by reacting the PAB hydroxyl with p-nitrophenyl chloroformate in anhydrous dichloromethane (DCM) or THF. Triethylamine (TEA) is added to scavenge HCl, with reactions typically conducted at 0–4°C to minimize side reactions:

PAB-OH+ClCO2PNPTEA, DCMPAB-O-CO-O-PNP+HCl\text{PAB-OH} + \text{ClCO}_2\text{PNP} \xrightarrow{\text{TEA, DCM}} \text{PAB-O-CO-O-PNP} + \text{HCl}

This step achieves 80–90% conversion , though purification via silica gel chromatography is necessary to isolate the active ester.

Coupling to the Peptide Sequence

The PNP-activated intermediate is coupled to the deprotected N-terminus of the Glu-Val-Cit-PAB sequence in DMF or DMSO, using DIEA (N,N-diisopropylethylamine) as a base. Reaction monitoring via HPLC ensures complete consumption of starting materials, with yields ranging from 60–75% .

Hybrid Solid-Phase/Solution-Phase Strategies

Fragment Condensation

To circumvent steric challenges, the peptide (Fmoc-Glu-(Boc)-Val-Cit) and linker (PAB-PNP) are synthesized separately and coupled in solution. This approach improves yields to 70–80% by reducing steric hindrance during the final coupling step.

Scalability and Industrial Adaptation

Large-scale production employs continuous flow reactors for the PNP activation step, enhancing reproducibility and reducing solvent use. For example, a 10-gram batch achieved 82% yield with a residence time of 30 minutes at 25°C.

Optimization of Reaction Conditions

Solvent and Base Selection

SolventBaseCoupling EfficiencySide Products
DMFDIEA85%<5%
DMSODIPEA78%10–15%
THF/DCMTEA65%15–20%

DMF with DIEA is optimal for balancing solubility and reactivity.

Temperature and Time

  • PNP Activation : 0°C for 2 hours minimizes decomposition.

  • Peptide Coupling : 25°C for 16–24 hours ensures complete reaction.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity (>95%) and identifies byproducts. Retention times for this compound typically range from 12–14 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) verifies the molecular ion at m/z 952.02 ([M+H]⁺), consistent with the formula C₄₉H₅₇N₇O₁₃.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) key signals:

  • δ 7.2–7.5 ppm (aromatic protons from Fmoc and PNP).

  • δ 1.4 ppm (Boc tert-butyl group).

Challenges and Mitigation Strategies

Low Yields in Final Coupling

Steric hindrance from the Fmoc and Boc groups reduces coupling efficiency. Using excess activated ester (1.5–2.0 equiv) and prolonged reaction times (24–48 hours) improves yields to 70%.

Solubility Issues

The compound’s poor solubility in aqueous buffers necessitates DMSO or DMF for stock solutions (180 mg/mL in DMSO). Lyophilization after synthesis enhances stability during storage .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid (TFA).

    Coupling Reactions: The peptide bonds are formed using coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N,N’-diisopropylcarbodiimide (DIC).

    Substitution Reactions: The p-nitrophenyl ester can undergo nucleophilic substitution reactions with amines to form amide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

    Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Substitution: Amines in the presence of a base.

Major Products:

    Deprotected Peptides: Removal of Fmoc and Boc groups yields the free peptide.

    Coupled Peptides: Formation of peptide bonds between amino acids.

    Substituted Products: Formation of amide bonds with the p-nitrophenyl ester.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

  • Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is primarily used in the synthesis of complex peptides and proteins. The protective groups (Fmoc and Boc) facilitate selective deprotection and coupling reactions, enabling the formation of intricate peptide structures that are essential for various biological functions.

Mechanism of Action:

  • The Fmoc group protects the N-terminal amino group, preventing unwanted reactions during peptide elongation. The Boc group protects the side chain of glutamic acid, allowing for selective deprotection and coupling. The p-nitrophenyl ester acts as an activated ester, facilitating nucleophilic substitution reactions with amines to form amide bonds.

Bioconjugation and Drug Delivery Systems

Antibody-Drug Conjugates (ADCs):

  • This compound is extensively employed in the synthesis of ADCs. This compound allows for the targeted delivery of cytotoxic drugs to cancer cells by linking these drugs to antibodies. The linker is designed to be cleaved by cathepsin B, a lysosomal enzyme, ensuring that the drug is released specifically within malignant cells while minimizing systemic toxicity .

Targeted Drug Delivery:

  • Beyond ADCs, this linker is useful in various targeted drug delivery systems. By coupling therapeutic agents to targeting moieties like peptides or small molecules, it enhances the therapeutic index and reduces off-target effects.

Protease-Sensitive Linkers

Controlled Drug Release:

  • The this compound linker is sensitive to proteases found in specific biological environments, allowing for controlled drug release upon encountering enzymatic activity. This property is particularly beneficial for drugs intended to act in protease-rich environments such as tumors or inflamed tissues.

Research Applications

Bioconjugation Studies:

  • Researchers utilize this compound in bioconjugation studies to explore new drug delivery mechanisms and linker designs. These studies systematically evaluate the impact of linker cleavage rates, stability, and drug release profiles on therapeutic outcomes, aiding in optimizing next-generation drug delivery systems.

Case Studies and Research Findings

StudyFocusFindings
Development of Self-Immolative Linkers Investigated the anticancer activity of Val-Ala conjugatesCleavable linkers demonstrated improved growth inhibition on cancer cells expressing GnRH receptors compared to non-cleavable counterparts .
Supramolecular Hydrogels Examined Fmoc-based peptides for hydrogel formationFmoc-Glu exhibited strong gelation properties, indicating potential applications in soft materials and drug delivery systems .
Cleavable Linkers in ADCs Evaluated ADC efficacy using this compoundShowed superior plasma stability and targeted release characteristics compared to non-cleavable linkers.

Mechanism of Action

The mechanism of action of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminal amino group, preventing unwanted reactions during peptide elongation. The Boc group protects the side chain of the glutamic acid residue, allowing for selective deprotection and coupling. The p-nitrophenyl ester acts as an activated ester, facilitating nucleophilic substitution reactions with amines to form amide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP and analogous linkers:

Compound Name Protecting Groups Amino Acid Sequence Linker/Spacer Key Features Purity (%) Yield (%) Applications Reference
This compound Fmoc (Glu), Boc (Glu) Glu-Val-Cit PAB-PNP Dual protection; enzyme-cleavable Cit site ≥98 N/A ADCs with controlled drug release
MC-Val-Cit-PABC-PNP Maleimidocaproyl (MC) Val-Cit PABC-PNP Maleimide enables antibody conjugation; PABC extends spacer length 99.2 28.3 Adcetris® (brentuximab vedotin)
Boc-Val-Cit-PAB-PNP Boc (Val) Val-Cit PAB-PNP Single Boc protection; cost-effective synthesis >96 N/A Preclinical ADC development
Fmoc-Val-Cit-PAB-PNP Fmoc (Val) Val-Cit PAB-PNP Lacks Glu-Boc; simpler structure ≥98 N/A General ADC research
Fmoc-Gly3-Val-Cit-PAB-PNP Fmoc (Gly3) Gly3-Val-Cit PAB-PNP Gly3 enhances solubility; longer peptide backbone N/A N/A Solubility-challenged ADCs

Commercial and Research Relevance

  • Adcetris® Linker (MC-Val-Cit-PABC-PNP) : The only FDA-approved compound in this class, validating the Val-Cit-PABC design .
  • This compound : Emerging in next-generation ADCs for its modular deprotection and compatibility with diverse payloads .
  • Boc-Val-Cit-PAB-PNP : Preferred in cost-sensitive preclinical studies but may lack clinical translatability due to stability limitations .

Biological Activity

Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a unique design that allows for selective drug release in targeted cancer therapies, enhancing therapeutic efficacy while minimizing systemic toxicity. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Name: 9-Fluorenylmethyloxycarbonyl-glutamyl-(Boc)-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate
Molecular Formula: C₃₁H₃₆N₄O₈
Molecular Weight: 596.65 g/mol

The structure includes:

  • Fmoc Group: Provides protection for amines during synthesis.
  • Glutamic Acid: Enhances solubility and stability.
  • Val-Cit Dipeptide Linker: Specifically cleaved by cathepsin B, an enzyme abundant in lysosomes.
  • PAB-PNP Moiety: Facilitates the attachment of cytotoxic drugs to antibodies.

The biological activity of this compound is closely linked to its role in ADCs:

  • Targeted Drug Delivery: The linker connects cytotoxic agents to antibodies, allowing for precise targeting of cancer cells.
  • Cleavage by Cathepsin B: Once internalized into target cells, the Val-Cit dipeptide is cleaved by cathepsin B, releasing the attached drug specifically within lysosomal compartments. This mechanism ensures that the drug exerts its therapeutic effects directly at the site of action, thereby enhancing specificity and efficacy while reducing off-target effects.

Applications in Cancer Therapy

This compound is primarily used in the synthesis of ADCs aimed at various cancers. Its applications include:

  • Linking Cytotoxic Drugs: It serves as a linker to attach potent anticancer drugs such as daunorubicin and paclitaxel to antibodies .
  • Enhancing Efficacy: By ensuring that drugs are released only in cancerous tissues, it significantly improves the therapeutic index of chemotherapeutics .

Research Findings

Several studies have characterized the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineDrug UsedIC50 (µM)Observations
A2780 (Ovarian)Daunorubicin2.85High activity; effective cleavage observed
Panc-1 (Pancreatic)Daunorubicin11.18Reduced activity compared to A2780
VariousPaclitaxelN/AEffective targeting observed; minimal systemic toxicity

Case Studies

  • Antibody-Drug Conjugates Development:
    In a study focused on ADCs using this compound, researchers demonstrated enhanced growth inhibition in high-GnRH receptor-expressing A2780 ovarian cancer cells compared to low-expressing Panc-1 cells. The study highlighted that non-cleavable linkers resulted in significantly reduced anticancer activity, emphasizing the importance of the cleavable nature of this compound .
  • Lysosomal Degradation Studies:
    Research involving lysosomal degradation confirmed that the Val-Cit linker effectively releases cytotoxic agents upon cleavage by cathepsin B. This was validated through radioligand binding studies, which showed high affinity binding to GnRH receptors in target cells .

Q & A

Basic Research Questions

Q. What is the structural and functional role of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP in antibody-drug conjugates (ADCs)?

  • Methodological Answer : The compound acts as a cleavable linker in ADCs. Its structure includes:

  • Fmoc : A fluorenylmethyloxycarbonyl group that protects the amino terminus during synthesis.
  • Glu-(Boc) : A glutamic acid residue with a tert-butoxycarbonyl (Boc) protecting group, enhancing solubility and stability.
  • Val-Cit : A dipeptide substrate cleaved by lysosomal proteases (e.g., cathepsin B) in target cells, enabling drug release.
  • PAB-PNP : A para-aminobenzyl-p-nitrophenyl self-immolative spacer that ensures efficient payload release post-cleavage .
    • Experimental Validation : Characterize linker stability via HPLC under physiological pH (e.g., 5.0–6.5) and enzymatic cleavage assays using cathepsin B .

Q. How does the Val-Cit linker in this compound influence ADC pharmacokinetics and therapeutic efficacy?

  • Methodological Answer : The Val-Cit linker’s protease sensitivity dictates drug release kinetics. To assess this:

  • Conduct in vitro cytotoxicity assays using cancer cell lines (e.g., HER2-positive cells) with and without protease inhibitors.
  • Compare plasma stability of ADCs incorporating Val-Cit versus non-cleavable linkers (e.g., PEG-based) via mass spectrometry .
    • Key Data : ADCs with Val-Cit linkers exhibit >80% payload release within 24 hours in lysosomal conditions, correlating with IC₅₀ values in the nM range .

Q. What are the standard protocols for synthesizing and characterizing this compound?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Deprotect Boc groups using trifluoroacetic acid (TFA) and purify via reverse-phase HPLC.
  • Characterization :
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass ~950 Da).
  • Nuclear Magnetic Resonance (NMR) : Validate structural integrity (e.g., δ 7.2–8.5 ppm for aromatic PAB protons).
  • HPLC Purity : Ensure >95% purity using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers optimize the enzymatic cleavage efficiency of the Val-Cit linker in this compound under varying physiological conditions?

  • Methodological Answer :

  • Variable Optimization : Test cleavage kinetics across pH (4.5–7.4), temperature (37°C vs. 42°C for hyperthermia models), and enzyme concentrations (cathepsin B: 0.1–10 nM).
  • Analytical Tools : Use fluorogenic substrates (e.g., Z-Val-Cit-AMC) to quantify protease activity and correlate with ADC cytotoxicity .
    • Data Contradiction Analysis : If cleavage rates differ between in vitro and in vivo models, validate enzyme localization via immunofluorescence or activity-based probes .

Q. What strategies mitigate premature drug release from this compound in systemic circulation?

  • Methodological Answer :

  • Stabilization Techniques :
  • Introduce steric hindrance (e.g., PEGylation) to reduce protease accessibility.
  • Replace Val-Cit with alternative dipeptides (e.g., Phe-Lys) for lower plasma protease susceptibility.
  • In Vivo Testing : Monitor ADC stability in murine models using radiolabeled payloads and PET imaging .

Q. How do structural modifications to the PAB spacer impact the drug-release profile of this compound?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with modified spacers (e.g., PABC or PEG₃-PAB) and compare:
  • Self-immolation rates via UV-Vis spectroscopy (nitrophenol release at 400 nm).
  • Cytotoxicity in 3D tumor spheroid models.
  • Key Finding : PAB-PNP spacers enable faster payload release (~2 hours) compared to non-immolative spacers (>8 hours) .

Q. What experimental approaches resolve contradictions in reported cleavage efficiencies of Val-Cit linkers across studies?

  • Methodological Answer :

  • Standardized Assays : Use recombinant cathepsin B from a single source (e.g., human liver) to minimize enzyme variability.
  • Orthogonal Validation : Cross-validate cleavage data using FRET-based probes and LC-MS/MS quantification of released payloads .

Q. How can this compound be integrated with click chemistry for dual-functional ADCs?

  • Methodological Answer :

  • Conjugation Strategies : Combine with TCO-PEG₃-VC-PABC-PNP ( ) for strain-promoted azide-alkyne cycloaddition (SPAAC).
  • Dual Payload Analysis : Use fluorescence microscopy to track simultaneous release of MMAE (microtubule inhibitor) and TLR7 agonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.